2,3-Dimethylcyclohexane-1-thiol
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Overview
Description
2,3-Dimethylcyclohexane-1-thiol is an organic compound belonging to the class of cycloalkanes It features a cyclohexane ring substituted with two methyl groups at the 2nd and 3rd positions and a thiol group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethylcyclohexane-1-thiol can be achieved through several methods. One common approach involves the alkylation of cyclohexane derivatives. For instance, starting with 2,3-dimethylcyclohexanone, the thiol group can be introduced via nucleophilic substitution reactions using thiolating agents such as hydrogen sulfide or thiourea under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and thiolation reactions, employing catalysts like palladium or platinum to facilitate the reactions under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can lead to the formation of cyclohexane derivatives with reduced sulfur functionalities.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles like halides, amines, and thiolating agents under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Cyclohexane derivatives with reduced sulfur functionalities.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethylcyclohexane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of thiol-based redox reactions and as a probe for detecting thiol groups in biological systems.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,3-Dimethylcyclohexane-1-thiol primarily involves its thiol group, which can participate in redox reactions. The thiol group can undergo oxidation to form disulfides, which play a crucial role in maintaining the redox balance in biological systems. Additionally, the compound can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2-Dimethylcyclohexane: Lacks the thiol group, making it less reactive in redox reactions.
3,3-Dimethylcyclohexane-1-thiol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.
2,2-Dimethylcyclohexane-1-thiol: Another isomer with different physical and chemical properties.
Uniqueness
2,3-Dimethylcyclohexane-1-thiol is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to its isomers. The presence of the thiol group at the 1st position allows for specific interactions in redox reactions and thiol-disulfide exchange processes, making it valuable in various applications .
Properties
Molecular Formula |
C8H16S |
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Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,3-dimethylcyclohexane-1-thiol |
InChI |
InChI=1S/C8H16S/c1-6-4-3-5-8(9)7(6)2/h6-9H,3-5H2,1-2H3 |
InChI Key |
ZJZQKHDZCJYKAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)S |
Origin of Product |
United States |
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